

Technical Guide to the Physical Properties of Methyl 2-hydroxystearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-hydroxyoctadecanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-hydroxystearate. The information is compiled from various scientific sources to assist in research, development, and quality control applications. This document details the compound's physical characteristics, spectral data, and the experimental methodologies used for their determination.

Compound Identification

Identifier	Value
Chemical Name	Methyl 2-hydroxyoctadecanoate
Synonyms	Methyl 2-hydroxystearate, SFE 19:0;O[1]
CAS Number	2420-35-1[1][2]
Molecular Formula	C ₁₉ H ₃₈ O ₃ [1][2]
Molecular Weight	314.5 g/mol [1][2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Methyl 2-hydroxystearate. For context, where data for the 2-hydroxy isomer is limited, information for the related isomer, Methyl 12-hydroxystearate, is provided.

Property	Methyl 2-hydroxystearate	Methyl 12-hydroxystearate
Physical State	Solid[1]	White to off-white powder or flakes[3]
Melting Point	No data available	48 - 55 °C[4][5]
Boiling Point	No data available	~394.16 °C (rough estimate)[3][6]
Solubility	Soluble in Chloroform, Ethyl ether, and Methanol[1]	Slightly soluble in Chloroform and Methanol; Insoluble in water[3][5][6]
Density	No data available	~1.0196 g/cm ³ (rough estimate)[3][6]
Flash Point	No data available	215 °C (Cleveland Open Cup)[4]
Vapor Pressure	No data available	< 0.001 mm Hg @ 20°C[4]

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectral information.

Spectroscopic Data	Information
Mass Spectrometry (MS)	Mass spectral data is available for the TMS (Trimethylsilyl) derivative of Methyl 2-hydroxystearate. [7] [8]
Gas Chromatography (GC)	GC data, including retention indices on non-polar columns, is available for the TMS derivative. [8] [9]
Nuclear Magnetic Resonance (NMR)	While specific spectra for Methyl 2-hydroxystearate are not readily available in the initial search, the ^1H -NMR spectrum of a similar compound, methyl stearate, shows a strong singlet peak for the methyl ester protons at approximately 3.7 ppm. [10]
Infrared (IR) Spectroscopy	General IR spectra for fatty acid methyl esters would show characteristic peaks for C=O stretching of the ester group and C-O stretching.

Experimental Protocols

The determination of the physical and spectral properties of fatty acid methyl esters (FAMES) like Methyl 2-hydroxystearate involves standardized analytical procedures.

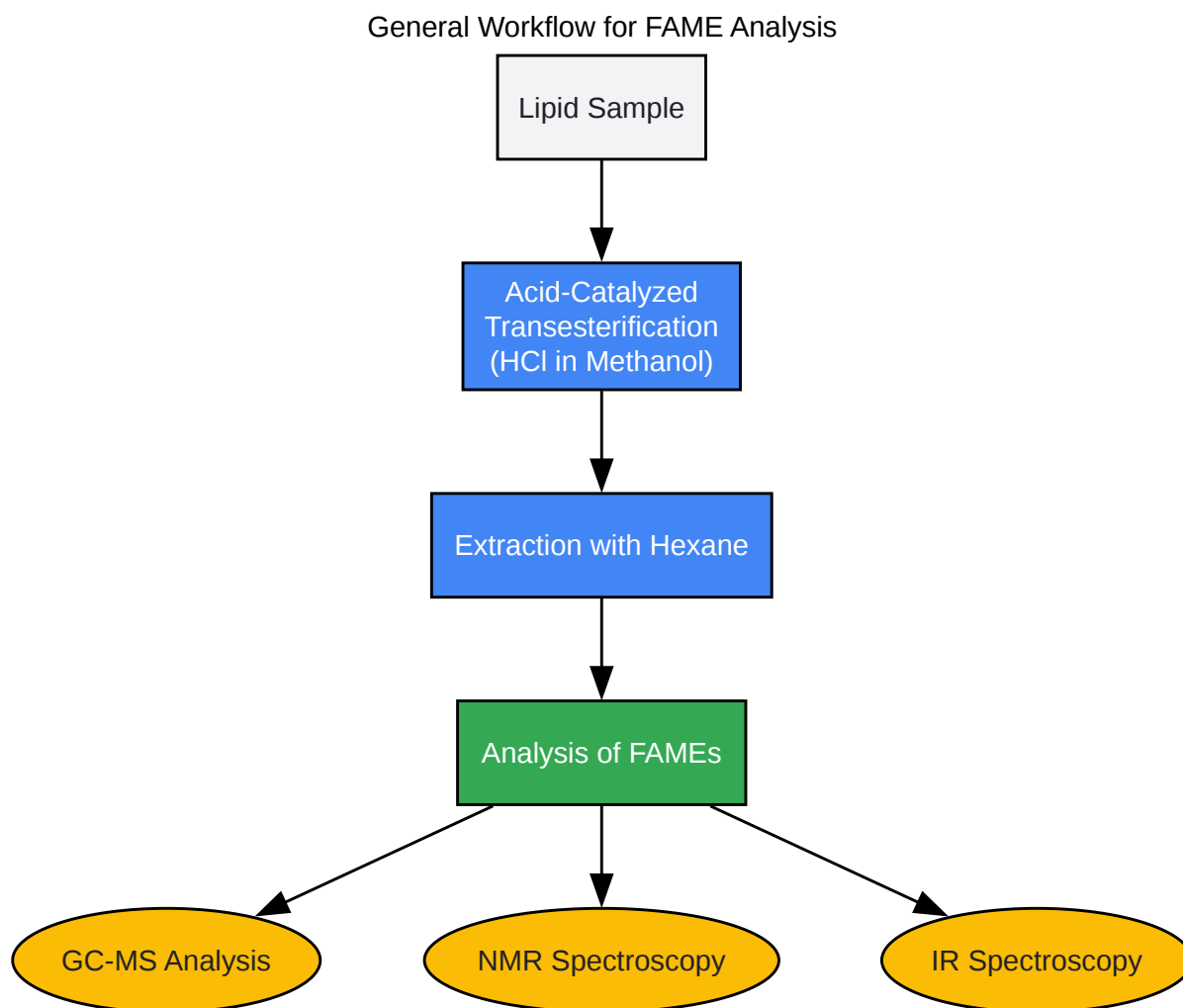
Preparation of Fatty Acid Methyl Esters (FAMES)

A common method for the preparation of FAMES from lipids for analysis is through transesterification.

Acid-Catalyzed Transesterification Protocol:

- A lipid sample is mixed with a solution of hydrochloric acid in methanol.
- The mixture is incubated at a specific temperature (e.g., 45°C overnight or 100°C for 1-1.5 hours) to allow for the conversion of fatty acids to their corresponding methyl esters.[\[11\]](#)

- Following the reaction, the FAMES are typically extracted using a non-polar solvent like hexane.[12]
- The hexane layer containing the FAMES is then collected for further analysis.[11]



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Workflow for FAME Preparation and Analysis

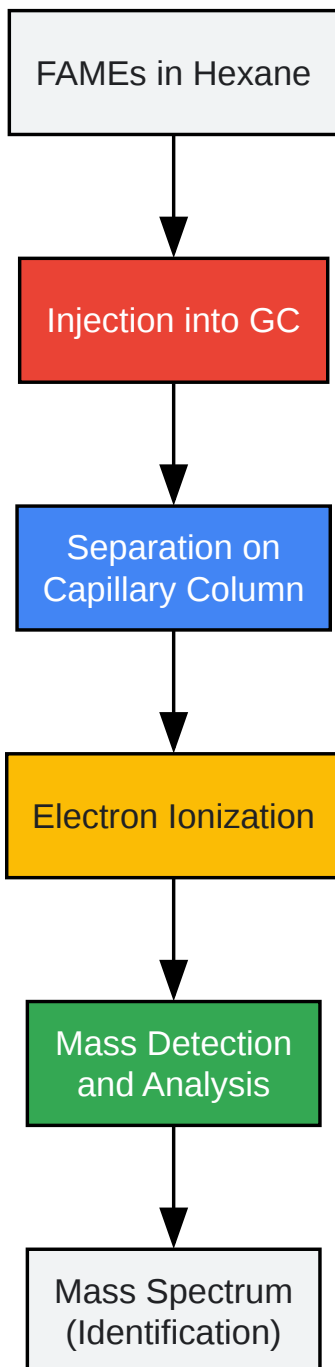
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying individual FAMES in a mixture.

Typical GC-MS Protocol:

- **Injection:** A small volume (e.g., 1 μ L) of the FAMES solution in hexane is injected into the GC inlet, often with a split ratio (e.g., 10:1).[\[12\]](#)
- **Separation:** The FAMES are separated on a capillary column (e.g., HP-5MS) as they are carried by an inert gas (e.g., helium). The oven temperature is programmed to ramp up to facilitate separation.[\[12\]](#)[\[13\]](#)
- **Detection and Identification:** As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each FAME.[\[14\]](#)[\[15\]](#)

GC-MS Analysis Workflow



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GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

General ^1H -NMR Protocol for FAMES:

- **Sample Preparation:** A small amount of the purified FAME is dissolved in a deuterated solvent (e.g., CDCl_3).
- **Data Acquisition:** The sample is placed in the NMR spectrometer, and the ^1H -NMR spectrum is acquired.
- **Spectral Analysis:** The chemical shifts, integration, and splitting patterns of the peaks are analyzed to confirm the structure of the FAME. For instance, the methyl ester protons of FAMES typically appear as a singlet around 3.7 ppm.^[10]

Conclusion

This technical guide has summarized the key physical properties of Methyl 2-hydroxystearate, drawing upon available scientific literature. While some specific data points for the 2-hydroxy isomer are not extensively reported, the provided information, including data for a related isomer and general experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The methodologies described for the preparation and analysis of fatty acid methyl esters are fundamental to ensuring the quality and characterization of such compounds.

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- To cite this document: BenchChem. [Technical Guide to the Physical Properties of Methyl 2-hydroxystearate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164390#physical-properties-of-methyl-2-hydroxystearate]

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